molecular formula C13H17N5O2 B162851 西帕米林 CAS No. 132210-43-6

西帕米林

货号 B162851
CAS 编号: 132210-43-6
分子量: 275.31 g/mol
InChI 键: KSPYMJJKQMWWNB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cipamfylline is a xanthine, a theophylline analogue, and is a potent and selective inhibitor of phosphodiesterase type 4 (PDE-4). It was tested in patients with a diagnosis of atopic dermatitis and in two human models of acute and chronic irritant contact dermatitis .


Molecular Structure Analysis

Cipamfylline has a molecular formula of C13H17N5O2. Its monoisotopic mass is 275.138214 Da . The structure of Cipamfylline optimizes interactions to the strongest acceptor sites .


Chemical Reactions Analysis

Cipamfylline is a PDE4 inhibitor that has been shown to cause a cellular redistribution of PDE4A4 into accretion foci, through an association with the ubiquitin scaffolding protein p62 .

科学研究应用

特应性皮炎和接触性皮炎治疗

西帕米林,一种磷酸二酯酶-4 (PDE-4) 抑制剂,已被研究其在治疗特应性皮炎和刺激性接触性皮炎 (ICD) 等皮肤病方面的治疗潜力。例如,Griffiths 等人 (2002 年) 的一项研究证明了西帕米林作为 PDE-4 的选择性抑制剂在治疗特应性皮炎中的作用,突出了其将特应性患者白细胞中异常高的环磷酸腺苷-磷酸二酯酶 (PDE) 活性正常化的能力 (Griffiths 等人,2002 年)。同样,Kucháreková 等人 (2003 年) 在人刺激性接触性皮炎模型中研究了西帕米林,将其疗效与强效皮质类固醇和安慰剂进行了比较 (Kucháreková 等人,2003 年)

用于药物评估的计算机心脏细胞模型

在心脏安全性的背景下,西帕米林已被考虑用于与综合体外促心律失常试验 (CiPA) 相关的研究。Dutta 等人 (2016 年) 专注于优化人类心室细胞的计算机模型,以评估药物诱发的促心律失常风险,这与西帕米林的心脏效应相关 (Dutta 等人,2016 年)

药物开发中的晶体结构评估

Wood 等人 (2013 年) 证明了评估西帕米林等化合物的晶体结构对于评估其固态性质的重要性。本研究强调了了解药物晶体形式(包括西帕米林)在制药工业中的相关性 (Wood 等人,2013 年)

未来方向

Cipamfylline has at least three polymorphs, two of which exhibit needle-like habits. This can cause problems in pharmaceutical development as tableting, filtering, and flow properties are not optimal . Therefore, future research could focus on controlling the crystal morphology of Cipamfylline to improve these properties .

属性

IUPAC Name

8-amino-1,3-bis(cyclopropylmethyl)-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c14-12-15-9-10(16-12)17(5-7-1-2-7)13(20)18(11(9)19)6-8-3-4-8/h7-8H,1-6H2,(H3,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPYMJJKQMWWNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C3=C(C(=O)N(C2=O)CC4CC4)NC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50157437
Record name Cipamfylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50157437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cipamfylline

CAS RN

132210-43-6
Record name Cipamfylline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132210-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cipamfylline [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132210436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cipamfylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50157437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Purine-2,6-dione, 8-amino-1,3-bis(cyclopropylmethyl)-3,9-dihydro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CIPAMFYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AFP56R140L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cipamfylline
Reactant of Route 2
Reactant of Route 2
Cipamfylline
Reactant of Route 3
Cipamfylline
Reactant of Route 4
Reactant of Route 4
Cipamfylline
Reactant of Route 5
Cipamfylline
Reactant of Route 6
Cipamfylline

Citations

For This Compound
129
Citations
CEM Griffiths, EJM Van Leent, M Gilbert… - British Journal of …, 2002 - academic.oup.com
… Results Both cipamfylline and hydrocortisone 17‐butyrate reduced the Total Severity Score … cipamfylline was significantly greater than that with vehicle (difference vehicle–cipamfylline 1·…
Number of citations: 65 academic.oup.com
M Kucharekova, M Hornix, T Ashikaga, S T'kint… - Archives of …, 2003 - Springer
… selective PDE-4 inhibitor (cipamfylline) in human models using … We compared the effect of cipamfylline ointment with a … could not confirm the efficacy of cipamfylline. Clinical studies are …
Number of citations: 19 link.springer.com
PA Wood, TSG Olsson, JC Cole, SJ Cottrell… - …, 2013 - pubs.rsc.org
… † Note that for the purposes of interaction map generation we added hydrogen atoms to the cipamfylline molecules in calculated positions at standard neutron X–H distances (using …
Number of citations: 116 pubs.rsc.org
CEM Griffiths - Inpharma, 2002 - Springer
… containing cipamfylline 1.5 mg/ g on one arm and vehicle on the other (n = 54), or cipamfylline … Compared with vehicle, cipamfylline induced a significantly greater reduction in TSS. …
Number of citations: 0 link.springer.com
Springer-Verlag - Journal of Cutaneous Medicine and Surgery …, 2003 - Springer
… to 14 days’ topical treatment with cipamfylline (0.15%) cream … cipamfylline and hydrocortisone 17-butyrate reduced the Total Severity Score significantly. The reduction with cipamfylline …
Number of citations: 0 link.springer.com
W Baumer, J Hoppmann, C Rundfeldt… - … & Allergy-Drug …, 2007 - ingentaconnect.com
… cipamfylline cream or its corresponding vehicle formulation and 49 patients received cipamfylline … Cipamfylline cream contained 1.5 mg/g cipamfylline and the steroid cream contained …
Number of citations: 181 www.ingentaconnect.com
C SpA - jaad.org
… potential usefulness of difamilast (OPA-15406 or MM36) in the treatment of AD, we compared pharmacological activity of difamilast to other PDE4 inhibitors (atizoram and cipamfylline, …
Number of citations: 2 www.jaad.org
CE Griffiths, EJ Van Leent, M Gilbert, J Traulsen - Br J Dermatol, 2002
Number of citations: 7
L Jensen, DE Griswold, H Aaes, T Skak-Nielsen… - Mediators of Inflammation, 1999
Number of citations: 3
P Ong, T Ohtake, C Brandt - Springer
Number of citations: 0

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。